molecular formula C5H13Cl2N3 B2451992 (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 2649014-02-6

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B2451992
CAS No.: 2649014-02-6
M. Wt: 186.08
InChI Key: DQOXOEOBZZEJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11N3·2HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) and ethanol .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and other industries .

Scientific Research Applications

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXOEOBZZEJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.